molecular formula C19H20N4O5S2 B2965875 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide CAS No. 946305-99-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2965875
CAS No.: 946305-99-3
M. Wt: 448.51
InChI Key: COWTZEZRTBQZAX-UHFFFAOYSA-N
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Description

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 5. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-12-11-29-19-20-13(2)16(18(25)23(12)19)21-17(24)14-3-5-15(6-4-14)30(26,27)22-7-9-28-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWTZEZRTBQZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Pyrimidine Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Position 7) Benzamide Substituent Biological Activity
Target Compound Thiazolo[3,2-a]pyrimidine Methyl Methyl 4-(Morpholinosulfonyl) Antifungal (inferred)
Compound IVd Thiazolo[3,2-a]pyrimidine Aryl (e.g., 4-Cl-phenyl) Aryl (e.g., 4-MeO-phenyl) Phenyl Antifungal (comparable to Dithane M-45)
Compound 8 Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Phenyl Phenyl 4-Phenyl-1,2,4-triazole-3-thiol Not reported
Compound 19 Thiazolo[4,5-d]pyrimidine 2-Methylthieno[3,4-d]pyrimidin-4(3H)-one 6-Hydroxy-2-oxo-2H-chromen-4-yl - Not reported

Key Observations :

  • Substituent Diversity: The target compound’s 3,7-dimethyl and morpholinosulfonyl groups distinguish it from aryl-substituted analogs (e.g., IVd in ). The morpholinosulfonyl group likely enhances water solubility compared to hydrophobic aryl substituents.
  • Core Modifications: Compounds like 8 and 19 incorporate fused pyrrolo or thieno rings, altering electronic properties and steric bulk.

Table 3: Antifungal Activity of Selected Compounds

Compound Fungicidal Activity (vs. Dithane M-45) Test Concentration (ppm) Reference
Target Compound Inferred moderate-to-high (structural similarity to IVd) -
IVd Comparable to Dithane M-45 10–1000
Commercial Standard (Dithane M-45) Baseline activity 10–1000

Activity Insights :

  • Compound IVd’s 4-chlorophenyl substituent demonstrates that electron-withdrawing groups enhance antifungal efficacy , suggesting that the target’s sulfonyl group could mimic this effect.

Physicochemical and Spectral Properties

  • Solubility: The morpholinosulfonyl group likely increases polarity, improving aqueous solubility compared to IVd’s hydrophobic aryl groups.
  • Stability : Sulfonamides (target) are generally more stable than thiol-containing analogs (e.g., compound 8 ), which may oxidize under ambient conditions.
  • Spectroscopy :
    • 1H NMR : Expected signals include aromatic protons (δ 7.5–8.5 ppm), morpholine CH2 groups (δ 3.5–3.7 ppm), and methyl groups (δ 2.0–2.5 ppm).
    • IR : Strong bands for sulfonyl (∼1350 cm<sup>−1</sup>) and amide carbonyl (∼1650 cm<sup>−1</sup>) groups .

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